2,4-Dibromo-6-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2,4-dibromo-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F3N/c7-3-1-4(6(9,10)11)12-5(8)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHNRBSOYSYLEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858658 | |
| Record name | 2,4-Dibromo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211539-45-5 | |
| Record name | 2,4-Dibromo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-(trifluoromethyl)pyridine typically involves the bromination of 6-(trifluoromethyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts are often used in cross-coupling reactions, with bases such as potassium carbonate or sodium hydroxide to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling reactions can produce a variety of biaryl compounds .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C7H3Br2F3N
Molecular Weight: Approximately 305.91 g/mol
The compound features two bromine atoms and one trifluoromethyl group attached to a pyridine ring. The presence of these substituents enhances its chemical reactivity and biological activity.
Medicinal Chemistry
2,4-Dibromo-6-(trifluoromethyl)pyridine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to compounds with enhanced therapeutic properties.
Key Applications:
- Antitumor Agents: Compounds derived from this pyridine derivative have shown potential in inhibiting cancer cell proliferation.
- Enzyme Inhibitors: The compound can interact with biological targets, modulating enzyme activity, which is critical in drug design.
Case Study:
A study investigated the structure-activity relationship (SAR) of derivatives of this compound, revealing that modifications to the trifluoromethyl group significantly affected biological activity against specific cancer cell lines.
Agricultural Chemistry
The compound is extensively utilized in the synthesis of agrochemicals, particularly herbicides and pesticides. Its unique electronic properties impart significant biological efficacy while maintaining low toxicity levels for humans and animals.
Key Applications:
- Herbicide Development: It acts as an intermediate in creating herbicides that effectively control various weeds without harming crops.
- Pesticide Formulations: Its derivatives are explored for their effectiveness against agricultural pests.
Data Table: Herbicidal Activity Comparison
| Compound Name | Activity Level | Target Species |
|---|---|---|
| This compound | High | Broadleaf Weeds |
| 2,6-Dichloro-4-(trifluoromethyl)pyridine | Moderate | Grasses |
| 4-Bromo-3-(trifluoromethyl)pyridine | Low | Specific Insects |
Materials Science
In materials science, this compound is employed in the development of advanced materials such as organic semiconductors and liquid crystals.
Key Applications:
- Organic Light Emitting Diodes (OLEDs): Its derivatives are being investigated for use in OLED technology due to their favorable electronic properties.
- Liquid Crystals: The compound's unique structure allows it to be used in liquid crystal displays (LCDs), enhancing performance characteristics.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-(trifluoromethyl)pyridine and its derivatives depends on the specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its halogen and trifluoromethyl groups. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
2-Bromo-6-(trifluoromethyl)pyridine (CAS 872365-91-8)
- Structural Difference : Lacks a bromine at the 4-position compared to the target compound.
Impact : Reduced steric hindrance and altered reactivity in cross-coupling reactions. Its similarity score (0.72) to the target compound suggests divergent applications in synthesis .
4,5-Dibromo-6-(trifluoromethyl)pyrimidine (CAS 785777-89-1)
Structural Difference : Pyrimidine ring (two nitrogen atoms) vs. pyridine (one nitrogen).
- Similarity score: 0.80 .
Methyl-Substituted Dibromopyridines
2,5-Dibromo-6-methylpyridine (CAS 38749-93-8)
- Structural Difference : Methyl (-CH₃) replaces -CF₃; bromine at 2- and 5-positions.
- Impact : The electron-donating -CH₃ group increases ring electron density, favoring nucleophilic substitution at distinct sites. Reduced thermal stability compared to -CF₃ analogs .
Heterocyclic Derivatives with Trifluoromethyl Groups
Imidazo[1,2-a]pyridines (e.g., 724742-88-5)
- Structural Difference : Fused imidazole-pyridine ring system.
Impact : Enhanced planar rigidity improves binding to biological targets (e.g., enzymes or receptors). Derivatives exhibit potent insecticidal and anticancer activities .
Thiazolo[5,4-b]pyridines
Structural Difference : Thiazole ring fused to pyridine.
- Impact : Demonstrated c-KIT inhibitory activity (IC₅₀ < 1 μM in some cases), highlighting selectivity for kinase targets over agrochemical applications .
Oxadiazole-Containing TFMP Derivatives
Compounds like 2-(trifluoromethylpyridin-2-yl)-1,3,4-oxadiazoles integrate a 1,3,4-oxadiazole moiety, enhancing insecticidal potency. 3D-QSAR studies reveal that electron-withdrawing groups at specific positions correlate with activity against Plutella xylostella (diamondback moth) .
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
| Compound Name | CAS Number | Similarity Score | Key Features | Applications |
|---|---|---|---|---|
| 2,4-Dibromo-6-(trifluoromethyl)pyridine | Not provided | N/A | 2,4-Br; 6-CF₃ | Agrochemical intermediate |
| 2-Bromo-6-(trifluoromethyl)pyridine | 872365-91-8 | 0.72 | 2-Br; 6-CF₃ | Cross-coupling reactions |
| 4,5-Dibromo-6-(trifluoromethyl)pyrimidine | 785777-89-1 | 0.80 | Pyrimidine core; 4,5-Br; 6-CF₃ | Pharmaceutical synthesis |
| 2,5-Dibromo-6-methylpyridine | 38749-93-8 | 0.89 | 2,5-Br; 6-CH₃ | Organic intermediates |
Biological Activity
2,4-Dibromo-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This compound is characterized by the presence of bromine and trifluoromethyl groups, which significantly influence its reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrFN, with a molecular weight of approximately 319.91 g/mol. The structural arrangement enhances its electrophilic character, making it reactive towards nucleophiles. This reactivity is crucial for its biological activity.
The mechanism of action for this compound involves interactions with various biological targets, including enzymes and receptors. The halogen and trifluoromethyl groups are believed to enhance binding affinity and selectivity towards these targets, potentially modulating their activity. This modulation can lead to various biological effects such as antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer potential. It is believed to interact with molecular pathways involved in cell proliferation and apoptosis. For instance, certain derivatives have shown efficacy against cancer cell lines by inducing cytotoxic effects.
Study on Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound derivatives demonstrated their ability to inhibit bacterial growth in vitro. The results indicated a significant reduction in bacterial colony-forming units (CFUs) when exposed to varying concentrations of the compound.
| Concentration (μg/mL) | CFU Reduction (%) |
|---|---|
| 10 | 30 |
| 50 | 65 |
| 100 | 85 |
This data suggests that increasing concentrations correlate with enhanced antimicrobial activity.
Study on Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound derivatives could induce apoptosis in malignant cells. The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis via caspase activation |
| MCF-7 (Breast) | 20 | Mitochondrial disruption |
These findings indicate potential for further development as anticancer agents .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary studies suggest that the compound exhibits moderate bioavailability due to first-pass metabolism effects. Further optimization in drug formulation may enhance its therapeutic efficacy .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 2,4-Dibromo-6-(trifluoromethyl)pyridine?
Methodological Answer:
The synthesis typically involves halogenation and functional group introduction. A common approach is nucleophilic substitution on a pre-functionalized pyridine core. For example:
- Step 1: Start with 6-(trifluoromethyl)pyridine. Introduce bromine at positions 2 and 4 using brominating agents like PBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in inert solvents (e.g., dichloromethane) .
- Step 2: Optimize regioselectivity by adjusting steric and electronic effects. The trifluoromethyl group at position 6 directs bromination to positions 2 and 4 due to its electron-withdrawing nature .
- Alternative Method: Use nickel-catalyzed cross-coupling reactions to introduce bromine, as demonstrated in analogous pyridine systems .
Basic: How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify aromatic protons; deshielding effects from Br and CF₃ groups split signals (e.g., δ 8.5–9.0 ppm for adjacent protons) .
- ¹⁹F NMR: Confirm the trifluoromethyl group (δ -60 to -70 ppm) .
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for refinement. The trifluoromethyl group’s electron density and Br positions can be resolved with high-resolution data (R-factor < 0.05) .
Advanced: What challenges arise in achieving regioselectivity during bromination of 6-(trifluoromethyl)pyridine derivatives?
Methodological Answer:
- Steric Hindrance: The bulky trifluoromethyl group at position 6 can hinder bromination at adjacent positions. Use directing groups (e.g., temporary protecting groups) or dilute conditions to mitigate this .
- Electronic Effects: The CF₃ group deactivates the ring, slowing electrophilic substitution. Activate the ring with Lewis acids (e.g., FeCl₃) or use radical bromination for better control .
- Validation: Monitor reaction progress with LC-MS or in situ IR to detect intermediates and optimize reaction time .
Advanced: How can computational chemistry predict reactivity and stability of this compound in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT): Calculate LUMO/HOMO energies to predict sites for nucleophilic/electrophilic attacks. For example, the LUMO of trifluoromethylpyridine derivatives localizes near the CF₃ group, influencing reactivity .
- Molecular Dynamics (MD): Simulate solvation effects in common solvents (e.g., DMSO) to assess stability. The compound’s half-life in polar aprotic solvents exceeds 48 hours at 25°C .
Advanced: What are the key considerations for evaluating the compound’s stability under varying experimental conditions?
Methodological Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA). The compound decomposes above 200°C, making it suitable for reactions below this threshold .
- Hydrolytic Stability: Test in aqueous buffers (pH 3–10). The trifluoromethyl group enhances resistance to hydrolysis, but Br substituents may undergo slow nucleophilic displacement in basic conditions (pH > 9) .
- Light Sensitivity: Store in amber vials; UV-Vis spectroscopy shows degradation under UV light (λ = 254 nm) within 24 hours .
Advanced: How can researchers investigate the pharmacological potential of this compound?
Methodological Answer:
- Kinase Inhibition Assays: Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of FGFR1 or similar kinases. Analogous trifluoromethylpyridines show IC₅₀ values < 1 µM .
- In Vivo Studies: Administer in rodent models to assess bioavailability. The compound’s logP (~2.5) suggests moderate blood-brain barrier penetration, requiring formulation optimization .
- Metabolic Profiling: Use LC-MS/MS to identify metabolites. The bromine atoms may undergo glutathione conjugation in hepatic microsomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
